REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([C:12](=[O:14])[NH2:13])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([OH:15])[CH:3]=1.[CH:16](O)=O>>[OH:15][C:4]1[CH:3]=[C:2]2[C:11]([C:12](=[O:14])[NH:13][CH:16]=[N:1]2)=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]
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Name
|
|
Quantity
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5.4 g
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Type
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reactant
|
Smiles
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NC1=CC(=C(C(=O)OC)C=C1C(N)=O)O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The mixture was evaporated
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Type
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ADDITION
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Details
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Toluene (75 ml) was added
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Type
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CUSTOM
|
Details
|
the mixture was evaporated
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Type
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WASH
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Details
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The solid residue was washed with methanol and diethyl ether
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C2C(NC=NC2=C1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |